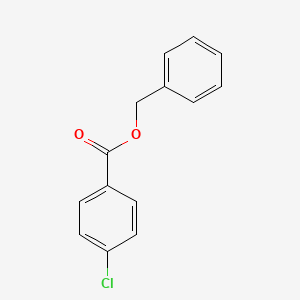
lithium;2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium isobutyrate . It is a lithium salt of isobutyric acid and has the molecular formula C4H7O2Li . This compound is primarily used in biochemical research, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
Lithium isobutyrate can be synthesized by reacting isobutyric acid with lithium hydroxide. The reaction typically occurs in an aqueous medium and involves the neutralization of the acid by the base to form the lithium salt:
C4H8O2+LiOH→C4H7O2Li+H2O
Industrial Production Methods
In industrial settings, the production of lithium isobutyrate follows a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions .
化学反応の分析
Types of Reactions
Lithium isobutyrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form lithium isobutyrate peroxide.
Reduction: It can be reduced to form isobutyraldehyde.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with lithium isobutyrate under basic conditions.
Major Products Formed
Oxidation: Lithium isobutyrate peroxide.
Reduction: Isobutyraldehyde.
Substitution: Various substituted isobutyrates depending on the nucleophile used.
科学的研究の応用
Lithium isobutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in proteomics research to study protein interactions.
Medicine: Investigated for its potential therapeutic effects in mood disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which lithium isobutyrate exerts its effects is primarily through its interaction with biological molecules. In proteomics research, it can bind to proteins and alter their structure or function, facilitating the study of protein interactions and functions. The lithium ion can also influence various biochemical pathways, including those involved in mood regulation .
類似化合物との比較
Similar Compounds
- Lithium acetate
- Lithium propionate
- Lithium butyrate
Comparison
Lithium isobutyrate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to lithium acetate, propionate, and butyrate, lithium isobutyrate has a branched-chain structure that can influence its reactivity and interactions with biological molecules. This makes it particularly useful in certain biochemical applications where other lithium salts may not be as effective .
特性
IUPAC Name |
lithium;2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDVGIFOWJJSIJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7LiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2Z)-2-[(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7882337.png)


![Butyl 3-[(2-chloroacetyl)amino]benzoate](/img/structure/B7882356.png)







![2-(4-Propan-2-yloxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B7882417.png)
![3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7882428.png)
